molecular formula C14H15FN2O3S2 B7681224 N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide

N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide

Cat. No. B7681224
M. Wt: 342.4 g/mol
InChI Key: COEHGTVUFSKXBY-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide, also known as FMA-NT, is a potential drug candidate with promising applications in the field of cancer research. This compound belongs to the class of sulfonamide-based drugs, which have been extensively studied for their anticancer properties.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide is not fully understood. However, it is believed that N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide induces apoptosis in cancer cells by activating the caspase pathway. Caspases are enzymes that play a key role in the process of apoptosis. N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide inhibits the activity of HDACs, which can lead to changes in gene expression. Physiologically, N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide induces apoptosis in cancer cells, which can lead to the death of cancer cells. In addition, N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide in lab experiments is that it has shown promising anticancer properties in vitro. In addition, N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide in lab experiments is that its mechanism of action is not fully understood. In addition, further studies are needed to determine the efficacy and safety of N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide in vivo.

Future Directions

There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide. One direction is to conduct further studies to determine the efficacy and safety of N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide in vivo. Another direction is to investigate the mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide in more detail. In addition, studies could be conducted to determine the optimal dosage and administration route for N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide. Finally, studies could be conducted to determine the potential of N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide as a combination therapy with other anticancer drugs.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-mercaptobenzothiazole. The final step involves the reaction of the resulting sulfonyl chloride with N-methylglycine to yield N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide. The overall yield of this synthesis is around 40%.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide has been studied for its potential anticancer properties. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide can induce apoptosis (programmed cell death) in cancer cells, including breast, lung, and colon cancer cells. In addition, N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. These findings suggest that N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide has the potential to be an effective anticancer drug.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S2/c1-10-5-6-11(15)8-12(10)16-13(18)9-17(2)22(19,20)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEHGTVUFSKXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN(C)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide

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